1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile

Catalog No.
S13691792
CAS No.
M.F
C11H18FN
M. Wt
183.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbon...

Product Name

1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile

IUPAC Name

1-(2-fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile

Molecular Formula

C11H18FN

Molecular Weight

183.27 g/mol

InChI

InChI=1S/C11H18FN/c1-10(2)3-5-11(9-13,6-4-10)7-8-12/h3-8H2,1-2H3

InChI Key

CGLZPPCVJMIHNI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CCF)C#N)C

1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile is an organic compound characterized by its unique structure, which includes a cyclohexane ring with two methyl groups and a carbonitrile functional group. The presence of a fluoroethyl substituent enhances its chemical properties and potential applications. Its molecular formula is C11H18FN\text{C}_{11}\text{H}_{18}\text{FN} and it has a molecular weight of approximately 197.27 g/mol .

Typical of carbonitriles and fluoroalkyl compounds, including:

  • Nucleophilic Substitution: The fluoro group can undergo nucleophilic substitution reactions, which may lead to the formation of new compounds.
  • Reduction: The nitrile group can be reduced to form primary amines or aldehydes using reducing agents such as lithium aluminum hydride or hydrogen gas .
  • Hydrolysis: Under acidic or basic conditions, the nitrile can hydrolyze to yield the corresponding carboxylic acid.

Synthesis of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile typically involves several steps:

  • Formation of the Cyclohexane Ring: Starting from cyclohexanone or cyclohexanol, alkylation with appropriate reagents can yield a substituted cyclohexane.
  • Introduction of the Fluoroethyl Group: This can be achieved through nucleophilic substitution reactions using fluorinated ethyl halides.
  • Nitrile Formation: The final step involves introducing the carbonitrile group, often through reaction with cyanide sources under controlled conditions.

These methods may vary based on available reagents and desired yields .

1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in developing compounds with enhanced biological activity.
  • Material Science: Utilized in creating specialty polymers or materials with unique properties due to its fluorinated structure.
  • Chemical Research: Serves as an intermediate in organic synthesis and research into new

Interaction studies of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile are essential to understand its behavior in biological systems and its reactivity with other compounds. Investigating its interactions with enzymes or receptors could reveal insights into its potential therapeutic effects. Similar studies on related compounds indicate that modifications in structure significantly influence interaction profiles and biological outcomes .

Several compounds share structural similarities with 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4,4-Dimethylcyclohexane-1-carbonitrileC9H15NLacks fluorine; simpler structure
3,5-Dimethylcyclohexane-1-carbonitrileC9H15NDifferent methyl group positioning; no fluorine
1-Ethyl-4,4-dimethylcyclohexane-1-carbonitrileC11H19NEthyl instead of fluoroethyl; different reactivity
3-Fluoropropyl-4,4-dimethylcyclohexane-1-carbonitrileC12H20FNLonger fluorinated chain; distinct physical properties

The unique incorporation of the fluoroethyl group in 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbonitrile distinguishes it from these similar compounds by potentially enhancing its biological activity and reactivity .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

183.142327740 g/mol

Monoisotopic Mass

183.142327740 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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